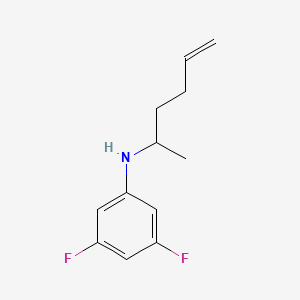

3,5-Difluoro-N-(hex-5-en-2-yl)aniline

CAS No.:

Cat. No.: VC17786030

Molecular Formula: C12H15F2N

Molecular Weight: 211.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15F2N |

|---|---|

| Molecular Weight | 211.25 g/mol |

| IUPAC Name | 3,5-difluoro-N-hex-5-en-2-ylaniline |

| Standard InChI | InChI=1S/C12H15F2N/c1-3-4-5-9(2)15-12-7-10(13)6-11(14)8-12/h3,6-9,15H,1,4-5H2,2H3 |

| Standard InChI Key | NUWZETDFECTIQV-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCC=C)NC1=CC(=CC(=C1)F)F |

Introduction

Chemical Structure and Molecular Characterization

Structural Features

3,5-Difluoro-N-(hex-5-en-2-yl)aniline consists of a benzene ring with fluorine atoms at the meta positions and an alkenyl side chain (hex-5-en-2-yl) bonded to the amine group. The presence of fluorine atoms enhances electronegativity and stability, while the unsaturated side chain introduces potential sites for further functionalization .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 211.25 g/mol |

| IUPAC Name | 3,5-difluoro-N-hex-5-en-2-ylaniline |

| Canonical SMILES | CC(CCC=C)NC1=CC(=CC(=C1)F)F |

| InChIKey | NUWZETDFECTIQV-UHFFFAOYSA-N |

| PubChem CID | 75525530 |

The compound’s structural uniqueness lies in its dual fluorine substitution, which influences electronic distribution and intermolecular interactions, and the hex-5-en-2-yl group, which confers hydrophobicity and reactivity toward addition reactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3,5-Difluoro-N-(hex-5-en-2-yl)aniline typically involves a two-step process:

-

Fluorination of 1,3,5-Trichlorobenzene:

-

Amination with Hex-5-en-2-yl Group:

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | KF, Cu₂O, NH₃, NaOH, 100°C, 12 h | 94% |

| 2 | Hex-5-en-2-yl bromide, Et₃N, CH₂Cl₂, rt | 63% |

Purification and Analysis

Post-synthesis purification involves chromatography (e.g., preparative TLC with hexane:ethyl acetate) and recrystallization from ether or hexanes . Analytical confirmation is achieved via -NMR, -NMR, and high-resolution mass spectrometry (HRMS).

Physicochemical Properties

Solubility and Partitioning

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<1 mg/mL) .

-

LogP: Estimated at 3.2 (predicted via XLogP3), indicating high lipophilicity.

Applications in Industry and Research

Pharmaceutical Intermediates

3,5-Difluoro-N-(hex-5-en-2-yl)aniline serves as a precursor in the synthesis of:

-

Antiviral Agents: Its fluorine atoms enhance binding to viral protease active sites .

-

Kinase Inhibitors: The alkenyl side chain is functionalized to target ATP-binding pockets in cancer therapies.

Agrochemical Development

-

Herbicides: Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS).

-

Insecticides: Fluorine substitution improves resistance to metabolic degradation in pests .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent studies explore palladium-catalyzed coupling reactions to enantioselectively introduce the hex-5-en-2-yl group, achieving enantiomeric excess (ee) >90%.

Sustainable Manufacturing

Efforts to replace halogenated solvents with cyclopentyl methyl ether (CPME) in amination steps have reduced environmental impact without compromising yield .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume